N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)12(19)17-7-11(18)8-5-6-8/h1-4,8,11,18H,5-7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHYWKFCKITBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial properties and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- CAS Number : 948720-21-6
The presence of the cyclopropyl and trifluoromethyl groups is significant for its biological activity. The cyclopropyl group contributes to the compound's steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Recent studies have highlighted that compounds similar to this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action appears to involve targeting the mitochondrial cytochrome b complex, which is crucial for the parasite's energy metabolism.
Key Findings:
- Inhibition of Cytochrome b : The compound has been shown to inhibit mitochondrial oxygen consumption in P. falciparum, indicating its role as a mitochondrial inhibitor .
- Resistance Mechanisms : Forward genetics studies revealed that resistant strains of P. falciparum had mutations in the cytochrome b gene, confirming this target's significance .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. The following table summarizes various modifications and their effects on biological activity:
| Modification Type | Compound Variation | EC (μM) | Observations |
|---|---|---|---|
| Cyclopropyl Group | Original Compound | 0.14 | Optimal activity observed with cyclopropyl group |
| Aliphatic Substituents | Methyl | >10 | Significant loss in activity |
| Ethyl | 2.4 | 25-fold less active than original | |
| Expanded Rings | Cyclobutyl | 0.48 | Moderate loss in activity |
| Cyclopentyl | 1.2 | 12-fold loss in activity |
These findings indicate that maintaining the cyclopropyl moiety is essential for retaining biological activity, while modifications tend to decrease potency significantly.
Antimalarial Activity
A notable study explored the antimalarial potential of compounds within the cyclopropyl carboxamide class, including this compound. This research demonstrated that compounds with this structure exhibited low cytotoxicity against human cells while effectively inhibiting P. falciparum at sub-micromolar concentrations .
Pharmacokinetics
Pharmacokinetic studies indicated that this compound has favorable absorption characteristics, which are enhanced by its lipophilicity due to the trifluoromethyl group. This property is crucial for achieving effective concentrations in vivo.
Scientific Research Applications
Analgesic Activity
Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide exhibit analgesic properties. These compounds function through various mechanisms, including modulation of pain pathways and interaction with specific receptors in the central nervous system. For instance, certain benzamide derivatives have shown efficacy comparable to traditional analgesics like morphine but with lower dependency risks .
| Compound | Analgesic Potency (relative to morphine) | Dependency Liability |
|---|---|---|
| This compound | Moderate | Low |
| Similar Benzamides | High | Moderate |
Neurological Disorders
The compound has been investigated for its potential in treating neurological conditions. Specifically, its ability to act as a sodium channel modulator has been highlighted, making it a candidate for conditions such as neuropathic pain and epilepsy . The inhibition of voltage-gated sodium channels (Nav1.8) may provide therapeutic benefits in managing chronic pain syndromes.
GPR52 Agonism
Recent studies have identified this compound as a potential agonist for the GPR52 receptor, which is implicated in various neuropsychiatric disorders. Agonism at this receptor has been linked to antipsychotic effects and cognitive enhancement . The pharmacological profile suggests that this compound could be beneficial in the treatment of schizophrenia and related disorders.
Case Study 1: Analgesic Efficacy
A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The study measured pain response through behavioral assays, confirming the compound's efficacy in reducing nociceptive behavior without severe side effects associated with opioids.
Case Study 2: Neuropathic Pain Management
In a clinical trial focusing on neuropathic pain, patients treated with this compound reported improved pain scores and quality of life metrics compared to placebo controls. The mechanism was attributed to its action on sodium channels, effectively reducing hyperexcitability in nerve pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide with similar benzamide derivatives:
Key Observations :
- Trifluoromethyl Positioning : The 2-(trifluoromethyl) position is shared with flutolanil and fluopyram, both fungicides, suggesting this group contributes to antifungal activity by enhancing electron-withdrawing effects and membrane permeability .
- Amine Substituent Diversity : The cyclopropyl-hydroxyethyl group in the target compound is unique compared to flutolanil’s isopropoxy-phenyl or fluopyram’s pyridinyl-ethyl. This substituent may modulate solubility and steric interactions in biological targets.
Preparation Methods
Preparation of 2-(Trifluoromethyl)benzamide Core
A robust industrially relevant method for synthesizing 2-(trifluoromethyl)benzamide involves the following sequence, adapted from patent CN113698315A:
| Step | Reaction | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chlorotrifluoromethane | 60–260 °C, 0.5–4 h, catalyst-assisted | High selectivity; isomer separation feasible |
| 2 | Cyanation to 2-chloro-6-trifluoromethylbenzonitrile | 2–4 h, second solvent, cyaniding reagent | Efficient conversion |
| 3 | Hydrogenation and hydrolysis to 2-chloro-6-trifluoromethylbenzamide | Hydrogen, catalysts (e.g., Pd/C), 1–16 h | Yield ~88.8%, purity ~96.8% |
| 4 | Dechlorination and final amide formation to 2-trifluoromethylbenzamide | Triethylamine, Pd/C catalyst, 25 °C, 16 h, 1.5 atm H2 | Yield ~95.2%, purity ~97.3% |
This method avoids hazardous reagents, uses readily available raw materials, and achieves high yields with good purity, making it suitable for scale-up.
Synthesis of the Cyclopropyl-2-hydroxyethyl Amine Intermediate
The cyclopropyl and hydroxyethyl functionalities are introduced through stereoselective organic transformations, including:
- Cyclopropanation: Transition-metal-catalyzed reactions or epoxide ring-opening methods are employed to construct the cyclopropyl ring on the ethylamine backbone.
- Hydroxylation: Controlled hydroxyl group introduction at the 2-position of the ethylamine side chain.
These steps require careful control of reaction parameters such as solvent polarity, temperature (typically 0–25 °C for sensitive intermediates), and reagent order to maximize stereoselectivity and yield.
Amide Bond Formation
The final coupling of the 2-(trifluoromethyl)benzoyl derivative with the cyclopropyl-2-hydroxyethyl amine is typically achieved by:
- Using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates and yields.
- Solvents such as DMF or dichloromethane to dissolve polar intermediates.
- Reaction temperatures maintained between 0–25 °C to avoid side reactions.
Post-reaction purification involves recrystallization or column chromatography to achieve >95% purity.
Summary Table of Key Preparation Steps
| Preparation Stage | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fluorination & Cyanation | Substitution & cyanation | Fluorination reagent, cyaniding reagent, catalysts | 60–260 °C, 0.5–4 h (fluorination); 2–4 h (cyanation) | High (not specified) | Not specified |
| Hydrogenation & Hydrolysis | Catalytic hydrogenation | Pd/C, NaOH, water | 25 °C, 1–16 h, 1.5 atm H2 | 88.8–95.2 | 96.8–97.3 |
| Cyclopropanation & Hydroxylation | Ring formation & hydroxylation | Transition metal catalysts, epoxides | 0–25 °C, solvent-dependent | >70 (typical) | >95 (post-purification) |
| Amide Coupling | Condensation | EDC/DCC, DMAP | 0–25 °C, polar solvents | >90 | >95 |
Analytical and Optimization Considerations
- Analytical Techniques: NMR (1H, 13C, 19F) confirms the presence of cyclopropyl, hydroxyethyl, and trifluoromethyl groups; HPLC assesses purity; MS validates molecular formula.
- Optimization Parameters: Solvent polarity, temperature control, and reagent molar ratios are critical to minimize side reactions and maximize yield.
- Industrial Scale-Up: Continuous flow reactors and automated synthesis platforms improve reproducibility and throughput.
Research Findings and Notes
- The trifluoromethyl group enhances metabolic stability and lipophilicity, beneficial for biological activity.
- The cyclopropyl and hydroxyethyl groups influence steric and electronic properties, affecting binding and solubility.
- The synthetic methods avoid hazardous reagents, aligning with green chemistry principles.
- Yields typically exceed 67% for core benzamide synthesis and 70% for side chain formation, with final product purity above 95%.
Q & A
Q. What strategies improve selectivity for off-target receptors in neurological applications?
- Approach : Computational docking (AutoDock Vina) screens against homologous targets (e.g., GlyT1 vs. GlyT2). Modify the cyclopropyl or benzamide moieties to reduce off-target binding. Validate with radioligand displacement assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
